6-Aminobenzothiazole

Description

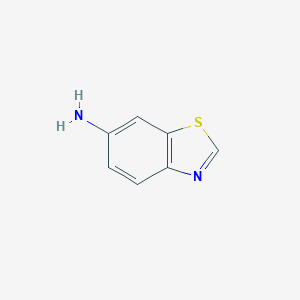

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAYUOZWYJNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201443 | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-30-2 | |

| Record name | 6-Benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 6-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature allows for modifications that have led to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its biological significance. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. Furthermore, logical workflows and a representative signaling pathway influenced by its derivatives are visualized using the DOT language.

Chemical and Physical Properties

This compound is a solid at room temperature, with slight solubility in water.[1][2] Its core properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂S | [3][4][5][6] |

| Molecular Weight | 150.20 g/mol | [3][4][5][7] |

| Appearance | Solid | [4][7] |

| Melting Point | 87-91 °C (lit.) | [1][4][7] |

| Solubility | Slightly soluble in water. | [1][2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,3-benzothiazol-6-amine | [3] |

| CAS Number | 533-30-2 | [1][3][4][5] |

| Synonyms | 6-Benzothiazolamine, Benzothiazol-6-amine | [1][3][8] |

| InChI | InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | [3][4][7] |

| InChIKey | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3][4][7] |

| SMILES | Nc1ccc2ncsc2c1 | [4][7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, specific peak assignments require further analysis. | [3] |

| ¹³C NMR | Spectra available, specific peak assignments require further analysis. | [2][3][9] |

| Infrared (IR) | Spectra available, key functional group peaks identifiable. | [10] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 150. | [3] |

Note: While general spectra are available, detailed peak assignments with coupling constants for NMR, and specific vibrational modes for IR are often reported for its derivatives in the literature.

Experimental Protocols

Synthesis of this compound from 6-Nitrobenzothiazole

This protocol outlines a common method for the synthesis of this compound via the reduction of 6-nitrobenzothiazole.

Materials:

-

6-Nitrobenzothiazole

-

Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Parr hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-nitrobenzothiazole (6.13 mmol) in 30 mL of ethanol.

-

Add 10% Pd/C catalyst (20% by mass of the 6-nitrobenzothiazole).

-

Place the mixture in a Parr hydrogenation unit.

-

React the mixture overnight under 50 psi of hydrogen pressure.

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate under vacuum to remove the solvent.

-

Purify the resulting crude product by flash chromatography on silica gel using a 30%-40% ethyl acetate/hexane gradient elution to obtain pure this compound.[1]

Purification by Crystallization

Materials:

-

Crude this compound

-

Aqueous Ethanol or Petroleum ether or Benzene/Petroleum ether

-

Erlenmeyer flask

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.[1]

Reactivity and Biological Significance

This compound serves as a versatile precursor for the synthesis of compounds with a broad spectrum of pharmacological activities.[11][12] The amino group at the 6-position is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Derivatives of 2-aminobenzothiazoles, a class of compounds to which this compound belongs, have been reported to exhibit a range of biological effects, including:

-

Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[13][14][15][16]

-

Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with activity against bacteria and fungi.[12][13]

-

Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.[11][16]

The mechanism of action for many of these derivatives is still under investigation, however, some studies on 2-aminobenzothiazole derivatives have pointed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[17][18]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and a representative signaling pathway targeted by its derivatives.

Caption: General workflow for synthesis and characterization of this compound.

Caption: PI3K/AKT/mTOR pathway, a target for 2-aminobenzothiazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][19]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Reference(s) |

| Causes skin irritation | H315 | [3][4][7] |

| Causes serious eye irritation | H319 | [3][4][7] |

| May cause respiratory irritation | H335 | [3][4][7] |

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][19]

Conclusion

This compound is a foundational molecule in medicinal chemistry, offering a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its fundamental properties, including physicochemical data, spectroscopic information, and established experimental protocols. The understanding of its reactivity and the biological activities of its derivatives continues to drive research in drug discovery. The provided workflows and pathway diagrams offer a visual summary of its synthesis and potential mechanism of action, serving as a valuable resource for professionals in the field.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(533-30-2) IR Spectrum [chemicalbook.com]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-Aminobenzothiazole: Structure, Analysis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical methodologies for this compound. It includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to support researchers in its application and further development.

Chemical Structure and Properties

Chemical Structure

This compound consists of a benzene ring fused to a thiazole ring, with an amino group substituted at the 6-position.[4][5] The presence of the amino group and the heteroatoms (nitrogen and sulfur) in the bicyclic system are key to its chemical reactivity and biological activity.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂S | [5][7] |

| Molecular Weight | 150.20 g/mol | [5][7] |

| CAS Number | 533-30-2 | [7] |

| Appearance | Solid, crystals | |

| Melting Point | 87-91 °C | [8] |

| Solubility | Slightly soluble in water; soluble in aqueous EtOH. | [8] |

| SMILES String | Nc1ccc2ncsc2c1 | |

| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N |

Synthesis of this compound

General Synthesis Pathway

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization using an agent like bromine in acetic acid.[9][10] For this compound, a common precursor would be p-phenylenediamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.[9]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the starting aniline (e.g., p-phenylenediamine) and potassium thiocyanate in glacial acetic acid.

-

Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.

-

Bromination: While stirring vigorously, add a solution of bromine dissolved in glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising.

-

Reaction Time: After the addition of bromine is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Pour the reaction mixture into water. Neutralize the solution with a base, such as 10% sodium hydroxide, which will cause the product to precipitate.

-

Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or benzene/petroleum ether, to yield pure this compound.[8]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11][12]

| Nucleus | Solvent | Chemical Shift (δ, ppm) & Multiplicity | Assignment | Reference(s) |

| ¹H | DMSO-d₆ | Data inferred from related structures | Aromatic protons, -NH₂ protons | [13] |

| ¹³C | DMSO | 105.7, 114.1, 122.9, 132.8, 147.2, 150.3, 165.7 | Benzothiazole core carbons | [11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3435 - 3254 | N-H Stretch | Primary Amine (-NH₂) | [2] |

| 3043 | C-H Stretch (Aromatic) | Aromatic Ring | [2] |

| ~1615 | C=N Stretch | Thiazole Ring | [2] |

| ~1500 | C=C Stretch (Aromatic) | Aromatic Ring | [14] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Technique | m/z Value | Assignment | Reference(s) |

| EI-MS | 150.20 | [M]⁺ (Molecular Ion) | [5][7] |

| HRMS-ESI | 250.1020 | [M+H]⁺ (for a thiourea derivative) | [15] |

General Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis of this compound.

Experimental Protocols for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve approximately 5-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12] Transfer the solution to a clean NMR tube for analysis.

-

IR Sample Preparation (ATR-IR): Place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact and collect the spectrum.

-

MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent like methanol or acetonitrile.[12] The solution is then injected into the LC-MS system for analysis.

Chromatographic Analysis

Chromatography is used to separate this compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity and quantifying this compound.[16]

| Parameter | Condition | Reference(s) |

| Column | Newcrom R1 (Reverse Phase) | [16] |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. | [16] |

| Detection | UV/VIS | [15] |

| Note | For Mass-Spec (MS) compatible methods, replace phosphoric acid with formic acid. | [16] |

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing purity.[1][17] A common mobile phase for related compounds is a mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1).[17]

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid (or formic acid for MS compatibility) to the aqueous component. Degas the mobile phase before use.[16]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample onto the column and run the analysis according to the established method. The compound is detected using a UV detector at an appropriate wavelength.

Biological Significance and Signaling Pathways

Overview of Biological Activities

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives, including those of this compound, have been investigated for a wide array of pharmacological activities. These include:

-

Anticancer Activity: Derivatives have shown antiproliferative effects against various cancer cell lines.[6][18]

-

Antimicrobial Activity: Benzothiazoles exhibit activity against bacteria and fungi.[14][19]

-

Antitubercular Activity: Specific 2-amino benzothiazole compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis.[1][15]

-

Anti-inflammatory Activity: Certain functionalized derivatives possess anti-inflammatory properties.[20][21]

Involvement in PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzothiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for cancer therapy.[6]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad pharmacological potential of its derivatives. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical characterization. The experimental protocols and tabulated data serve as a practical resource for researchers, while the visualized workflows and signaling pathways offer a clear conceptual framework for its application in drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 533-30-2 [chemicalbook.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. arabjchem.org [arabjchem.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. rjpbcs.com [rjpbcs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. facm.ucl.ac.be [facm.ucl.ac.be]

- 20. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, experimental protocols, and applications of 6-Aminobenzothiazole (CAS No. 533-30-2). This compound serves as a crucial intermediate in organic synthesis and is a key building block in the development of novel pharmaceutical agents. The aminobenzothiazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2]

Core Properties and Identifiers

This compound is an aromatic heterocyclic amine. Its fundamental properties and identifiers are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 533-30-2 | [3][4][5] |

| IUPAC Name | 1,3-benzothiazol-6-amine | [3][5] |

| Synonyms | 6-Benzothiazolamine, benzothiazol-6-amine, 6-Amino-1,3-benzothiazole | [4][5][6] |

| Molecular Formula | C₇H₆N₂S | [3][4][5] |

| Molecular Weight | 150.20 g/mol | [5] |

| Appearance | Solid powder, typically yellow to beige or cream-colored.[3][4] | |

| Melting Point | 83-91 °C | [3][4] |

| Boiling Point | 323.1±15.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water.[4][7] Slightly soluble in Chloroform and Methanol.[4] | |

| pKa | 2.74±0.10 (Predicted) | [4] |

| InChI | 1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| InChIKey | FAYAYUOZWYJNBD-UHFFFAOYSA-N | [3][4] |

| SMILES | Nc1ccc2ncsc2c1 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data has been reported for this compound.

| Spectroscopy Type | Data Summary | Reference(s) |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 150.[5] | |

| ¹³C NMR | A spectrum in DMSO is available, with a corresponding literature reference: S.N.SAWHNEY,D.W.BOYKIN, J.ORG.CHEM.,44,1136(1979).[8] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant. Key safety information is provided below.

| Safety Aspect | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4] |

| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3). | |

| Target Organs | Respiratory system. | |

| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eye shields, and gloves are recommended. | |

| Storage | Keep in a dark place under an inert atmosphere at room temperature.[4] |

Experimental Protocols

Detailed methodologies are critical for reproducibility in research and development. The following sections outline protocols for the synthesis and purification of this compound.

Synthesis from 6-Nitrobenzothiazole

A common and effective method for synthesizing this compound is through the reduction of 6-nitrobenzothiazole.[4]

Methodology:

-

Dissolution: Dissolve 6-nitrobenzothiazole (1 equivalent) in ethanol (approx. 5 mL per mmol of substrate).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. A catalyst loading of 20% by mass relative to the starting material is recommended.

-

Hydrogenation: Place the mixture in a Parr hydrogenation apparatus.

-

Reaction: React the mixture under 50 psi of hydrogen pressure. The reaction is typically run overnight to ensure completion.

-

Work-up: Upon completion, remove the Pd/C catalyst by filtration.

-

Concentration: Concentrate the filtrate under vacuum to remove the ethanol solvent, yielding the crude product.

Caption: Synthesis and purification workflow for this compound.

Purification Methods

The purity of this compound is critical for subsequent applications. Two primary methods are reported:

-

Fast Chromatography: The crude product from the synthesis can be purified using a fast chromatography system with a 30%-40% ethyl acetate in hexane gradient elution.[4]

-

Crystallization: Recrystallization can be performed from aqueous ethanol, petroleum ether, or a mixture of benzene and petroleum ether.[4]

Applications in Synthesis and Drug Discovery

This compound is a valuable building block for more complex molecules, particularly in the synthesis of dyes and pharmaceutical compounds.[4] Its isomeric counterpart, 2-aminobenzothiazole, is a well-known privileged scaffold in drug discovery, and by extension, derivatives of this compound are of significant interest to medicinal chemists.[1][9]

The primary amino group and the benzothiazole core provide multiple reaction sites for derivatization, allowing for the exploration of chemical space in drug design programs targeting a variety of diseases, including cancer and infectious diseases.[2][9]

References

- 1. iajesm.in [iajesm.in]

- 2. ijprajournal.com [ijprajournal.com]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 533-30-2 [chemicalbook.com]

- 5. This compound | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminobenzothiazole: A Technical Overview for Drug Discovery and Development

An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of 6-Aminobenzothiazole.

Introduction: this compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with significant therapeutic potential. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and its role in the development of biologically active agents.

Core Molecular and Physical Properties

This compound is a solid compound at room temperature with a defined molecular structure and specific physicochemical properties. These characteristics are fundamental for its application in chemical synthesis and drug design.

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 g/mol |

| CAS Number | 533-30-2 |

| Appearance | Solid |

| Melting Point | 87-91 °C (lit.)[1] |

| Solubility | Slightly soluble in water[2] |

| InChI Key | FAYAYUOZWYJNBD-UHFFFAOYSA-N[1] |

| SMILES String | Nc1ccc2ncsc2c1[1] |

Synthesis of this compound Derivatives: A Workflow

This compound is a key precursor in the synthesis of various derivatives with potential therapeutic applications. The following diagram illustrates a general workflow for the synthesis of substituted 2-aminobenzothiazoles, a common pathway in medicinal chemistry research.[3]

Caption: General synthesis workflow for 6-substituted-2-aminobenzothiazole derivatives.

Experimental Protocols

Synthesis of 2-Amino-6-substituted-benzothiazoles

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines.

Materials:

-

Substituted aniline (0.1 mole)

-

Potassium thiocyanate (0.4 mole)

-

Glacial acetic acid (150 ml)

-

Bromine (0.1 mole) dissolved in 100 ml of glacial acetic acid

-

10% NaOH solution

-

Warm water

Procedure:

-

Dissolve the substituted aniline and potassium thiocyanate in 96% glacial acetic acid.

-

Cool the solution to below 10°C.

-

Add the bromine solution dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.

-

Dissolve the resulting precipitate in warm water.

-

Neutralize the combined filtrate with a 10% NaOH solution.

-

Collect the precipitate by filtration and dry it.

-

Recrystallize the product from a suitable solvent.[4]

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

Role in Drug Discovery: A Scaffold for Bioactive Compounds

This compound and its derivatives are recognized for their wide range of pharmacological activities.[5] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. The diagram below illustrates the central role of the this compound scaffold in the development of compounds targeting a variety of diseases.

Caption: The this compound scaffold as a basis for developing diverse bioactive compounds.

Safety and Handling

This compound is considered hazardous and requires careful handling. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

References

- 1. 6-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fishersci.com [fishersci.com]

Navigating the Solubility of 6-Aminobenzothiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 6-aminobenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

While extensive searches for precise quantitative solubility data for this compound in various organic solvents and aqueous solutions have yielded limited specific numerical values, this guide compiles the available qualitative and semi-quantitative information to provide a foundational understanding of its solubility characteristics. For researchers requiring precise solubility measurements, this guide also furnishes detailed experimental methodologies.

Summary of Solubility Data

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. Based on available data, the compound exhibits limited solubility in aqueous solutions and slight to moderate solubility in certain organic solvents. The following table summarizes the known qualitative and semi-quantitative solubility information for this compound and its structural analogs.

| Solvent | This compound | 2-Aminobenzothiazole (Structural Isomer) | 2-Amino-6-methoxybenzothiazole (Analog) |

| Water | Slightly soluble[1] | Very slightly soluble[2], Slightly soluble[3] | Insoluble |

| Methanol | Slightly soluble | Freely soluble | - |

| Ethanol | - | Freely soluble[2] | - |

| Chloroform | Slightly soluble | Freely soluble[2] | - |

| Diethyl Ether | - | Freely soluble[2] | - |

| Acetone | - | - | - |

| Dimethylformamide (DMF) | - | Freely soluble[2] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble (based on reaction conditions)[4] | - | - |

| Concentrated Acid | - | Soluble[2] | - |

| Semi-Quantitative Data | - | < 1 mg/mL at 21°C (in water) [3] | < 1 mg/mL at 21°C (in water) [5] |

It is important to note that terms like "slightly soluble" and "freely soluble" are qualitative descriptions and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method with HPLC or UV-Vis Analysis

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known volume of solvent and allowing it to equilibrate with agitation at a constant temperature.

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound and detailed protocols for its experimental determination. The provided methodologies and workflows are intended to empower researchers to obtain the precise and reliable solubility data necessary for their specific applications in drug discovery and chemical development. The lack of extensive quantitative data in the public domain highlights the opportunity for further research in this area to better characterize this important chemical compound.

References

- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the core physicochemical properties of 6-Aminobenzothiazole, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The benzothiazole core is a prominent structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] This document focuses on its melting and boiling points, presenting quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in research settings.

Physicochemical Data

The melting point of this compound is a critical parameter for its identification, purification, and use in synthetic protocols. The boiling point is less commonly reported, likely due to the compound's solid nature and potential for decomposition at elevated temperatures.

Data Summary

The experimentally determined melting point for this compound is consistently reported in the range of 83°C to 91°C.

| Parameter | Value | Source |

| Melting Point | 87-91 °C (lit.) | Sigma-Aldrich[5][6] |

| Melting Point | 83.0-90.0 °C (clear melt) | Thermo Fisher Scientific[7] |

| Boiling Point | Not Reported | N/A |

| Molecular Formula | C₇H₆N₂S | Sigma-Aldrich[5] |

| Molecular Weight | 150.20 g/mol | Sigma-Aldrich[5] |

Experimental Protocols

Accurate determination of physicochemical properties and successful synthesis are predicated on precise experimental methodologies.

Melting Point Determination

While specific experimental details for this compound are proprietary to suppliers, the general method for determining the melting point of solid organic compounds involves standardized laboratory techniques.

-

Apparatus: Melting points are typically determined using a digital melting point apparatus (e.g., an Electro thermal apparatus) or the traditional Thiele tube method.[8]

-

Procedure (Open Capillary Method):

-

A small, dry sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

-

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for preparing this compound is through the reduction of 6-nitrobenzothiazole.

-

Reaction:

-

6-nitrobenzothiazole (1 equivalent) is dissolved in ethanol.[6]

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution (typically 20% by mass of the starting material).[6]

-

The mixture is placed in a Parr hydrogenation unit.[6]

-

The reaction proceeds under 50 psi of hydrogen pressure and is stirred overnight.[6]

-

-

Work-up and Purification:

-

Upon completion, the palladium catalyst is removed by filtration over a pad of Celite.[6]

-

The solvent is removed from the filtrate under reduced pressure (in vacuo).[6]

-

The crude product is purified using flash chromatography with a 30%-40% ethyl acetate in hexane gradient to yield pure this compound.[6]

-

Visualization of Key Workflows

To further clarify the synthetic context, the following diagrams illustrate key experimental and logical pathways related to this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. books.rsc.org [books.rsc.org]

- 3. iajesm.in [iajesm.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97 533-30-2 [sigmaaldrich.com]

- 6. This compound | 533-30-2 [chemicalbook.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic Data of 6-Aminobenzothiazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-aminobenzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within this compound.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The data presented below is for a closely related isomer, 2-aminobenzothiazole, and serves as a representative example of the types of signals expected for an aminobenzothiazole structure.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminobenzothiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 - 7.66 | m | 4H | Aromatic Protons |

| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |

| 7.33 - 7.37 | m | 2H | Aromatic Protons |

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C2 |

| 148.8 | C7a |

| 146.8 | C6 |

| 133.0 | C3a |

| 122.9 | C4 |

| 115.1 | C5 |

| 105.8 | C7 |

Solvent: DMSO.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3254 | Strong, Broad | N-H stretching (amine) |

| 3043 | Medium | C-H stretching (aromatic) |

| 1615 | Strong | C=N stretching (thiazole ring) |

| 1536 | Medium | C=C stretching (aromatic ring) |

| 1235 | Medium | C-S stretching |

Note: Data corresponds to a closely related derivative, 6-fluoro-2-aminobenzothiazole and N-(2-Amino benzothiazole) methacylamide copolymers.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected data for this compound is presented below.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 123 | - | [M - HCN]⁺ |

| 108 | - | [M - CS]⁺ |

| 96 | - | [M - C₂H₂N₂]⁺ |

Note: This data is based on the expected fragmentation pattern for aminobenzothiazoles.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and replication of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of aminobenzothiazole derivatives is as follows:

-

Sample Preparation : Dissolve 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[1]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[5]

-

Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[1]

-

Data Processing : Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum of a solid sample:

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.[6] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid directly on the ATR crystal.[1]

-

Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[1]

-

Sample Spectrum : Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[1]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique that leads to fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that typically produces the molecular ion, confirming the molecular weight.[1][7]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.[1]

Spectroscopic Analysis Workflow

The logical workflow for the structural characterization of a compound like this compound using various spectroscopic methods is illustrated below.

References

The 6-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile chemical nature allows for a wide range of structural modifications, leading to the development of potent and selective agents for various therapeutic targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the this compound core, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 45 (a quinazolin-4(3H)-one derivative) | A549 (Non-small cell lung cancer) | 0.44 | [1] |

| Lead compound 16h | A549 (Non-small cell lung cancer) | 8.27 | [1] |

| Compound 40 (a sulphonamide-based derivative) | MCF-7 (Breast cancer) | 34.5 | [2][3] |

| HeLa (Cervical cancer) | 44.15 | [2][3] | |

| MG63 (Osteosarcoma) | 36.1 | [2][3] | |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) | PC-3 (Prostate cancer) | 19.9 µg/mL | [2][3] |

| LNCaP (Prostate cancer) | 11.2 µg/mL | [2][3] | |

| AMBAN (2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile) | HL60 (Leukemia) | 30.37 (24h), 19.39 (48h & 72h) | [4] |

| U937 (Leukemia) | 11.31 (24h), 3.55 (48h), 2.52 (72h) | [4] | |

| Compound 24 (containing 1,3,4-oxadiazole moiety) | C6 (Rat glioma) | 4.63 | [5] |

| A549 (Human lung adenocarcinoma) | 39.33 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][7]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

The this compound scaffold is a constituent of numerous compounds with potent antibacterial and antifungal properties. These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of microorganisms.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Compound 18 (6-fluoro substituted) | E. coli (Gram-negative) | 11-18 | [8] |

| P. aeruginosa (Gram-negative) | 11-18 | [8] | |

| S. aureus (Gram-positive) | 11-18 | [8] | |

| B. subtilis (Gram-positive) | 11-18 | [8] | |

| C. albicans (Fungus) | 4-9 | [8] | |

| A. niger (Fungus) | 4-9 | [8] | |

| Compound 20 (6-fluoro substituted) | C. albicans (Fungus) | 3-4 | [8] |

| A. niger (Fungus) | 3-4 | [8] | |

| Compound 16c | S. aureus | 0.025 mM | [9] |

| S. mutans | 0.203 mM | [9] | |

| K. pneumonia | 0.813 mM | [9] | |

| 2-alkylthio-6-aminobenzothiazoles | Candida albicans | 15.6 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity

Certain this compound derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy. These compounds are often evaluated in preclinical models of seizures.

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of selected this compound derivatives in the Maximal Electroshock (MES) seizure model, presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).

| Compound ID/Description | Animal Model | ED50 (mg/kg) | Reference |

| Compound 4j (3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[1][8]-oxazinane-2-thione) | Mouse (MES model) | 9.85 (at 0.5h), 14.8 (at 4h) | [11][12] |

| Mouse (scPTZ model) | 12 (at 0.5h), 17 (at 4h) | [11][12] | |

| Compound 1 (4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone) | Mouse (i.p.) | 17.86 | [13] |

| Rat (p.o.) | 6.07 | [13] | |

| Compound 52 (6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole) | Mouse | 25.49 µmol/kg | [11] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]

Materials:

-

Electroconvulsive shock device

-

Corneal electrodes

-

Rodents (mice or rats)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution

-

This compound derivatives

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory environment. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.

-

Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical conductivity.

-

Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) through the corneal electrodes.

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: The ED50 is calculated from the dose-response data using appropriate statistical methods.

Anti-inflammatory Activity

Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins.[14][15]

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity of a this compound derivative.

| Compound ID/Description | Assay | IC50 (µM) | Reference |

| Compound 3b (2-ABT and ketoprofen hybrid) | Anti-inflammatory activity | 54.64 µg/mL | [16] |

| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | IL-6 and TNF-α activity | Significant decrease | [17] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][15]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound derivatives

-

Detection system (e.g., ELISA kit for prostaglandin E2)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

This compound derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downstream suppression of pro-inflammatory enzymes like COX-2 and iNOS.[18]

Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

The this compound scaffold is also being explored for its neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms of action are multifaceted and can involve antioxidant effects and modulation of key enzymes.[16]

Quantitative Neuroprotective Data

The following table highlights the catalase modulating activity of some benzothiazole analogs, which contributes to their neuroprotective effects.

| Compound ID/Description | Assay | Result | Reference |

| Compounds 6a, 6b, 6c, 6d, 7a | Catalase activity modulation in U87MG cells | Enhanced catalase activity up to 90% | [15] |

| Compound b27 (6-hydroxybenzothiazole urea derivative) | Dyrk1A inhibition | IC50 = 20 nM | |

| Compounds b1 and b20 | α-synuclein aggregation inhibition | IC50 = 10.5 µM and 7.8 µM, respectively |

Experimental Protocol: In Vitro Neuroprotection Assay (Cell Viability)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or U87MG)

-

96-well plates

-

Neurotoxin (e.g., H2O2 or 6-hydroxydopamine)

-

This compound derivatives

-

Cell viability assay kit (e.g., MTT or MTS)

Procedure:

-

Cell Culture and Treatment: Seed neuronal cells in 96-well plates. Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

-

Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.

-

Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay, as described previously.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to determine the neuroprotective effect.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of diverse mechanisms of action. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of this compound derivatives will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles for a range of human diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. researchhub.com [researchhub.com]

- 9. sddn.es [sddn.es]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminobenzothiazole Derivatives: A Comprehensive Technical Guide to Their Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and material science. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities and potential for advanced material applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic and material science applications of this compound derivatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in drug discovery, medicinal chemistry, and materials science.

Synthetic Methodologies

The synthesis of this compound derivatives typically commences from either a substituted aniline or a pre-formed benzothiazole core, most commonly 2-amino-6-nitrobenzothiazole. The strategic introduction of various functional groups at the 2- and 6-positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.

General Synthesis of the 2-Amino-6-substituted Benzothiazole Core

A common and versatile method for the synthesis of the 2-amino-6-substituted benzothiazole core involves the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole [4]

-

Reaction Setup: To a solution of 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 mL of 96% glacial acetic acid, add dropwise with stirring a solution of 16 g (0.1 mole) of bromine dissolved in 100 mL of glacial acetic acid. Maintain the reaction temperature below 10°C during the addition.

-

Reaction Execution: After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.

-

Work-up: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent to yield the desired 2-amino-6-chlorobenzothiazole.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of the 6-amino group of a benzothiazole derivative with a substituted aldehyde.[5][6][7][8]

Experimental Protocol: Synthesis of a this compound Schiff Base [7]

-

Reaction Setup: Dissolve 10 mmol of a this compound derivative (e.g., 2-amino-6-chlorobenzothiazole) in 15 mL of absolute ethanol.

-

Reagent Addition: Add 1.10 g of o-vanillin and a drop of piperidine to the solution.

-

Reaction Execution: Reflux the mixture for 3 hours.

-

Isolation and Purification: Allow the reaction to cool, and let it stand for eight hours. The resulting yellowish-orange solid is filtered, washed several times with cold ethanol, dried, and recrystallized from carbon tetrachloride to yield the pure Schiff base.

Synthesis of this compound Amide Derivatives

Amide derivatives can be prepared by acylating the 6-amino group of the benzothiazole core. This is often achieved by first protecting the 2-amino group, followed by reduction of a 6-nitro group to a 6-amino group, and subsequent acylation.[9]

Experimental Protocol: Synthesis of 6-Substituted Amide Derivatives of 2-Aminobenzothiazole [9]

-

Acylation of 2-Amino-6-nitrobenzothiazole: The 2-amino group of 2-amino-6-nitrobenzothiazole is acylated using acetic anhydride in pyridine.

-

Reduction of the Nitro Group: The nitro group of the acylated product is reduced to an amino group using stannous chloride (SnCl₂) in water.

-

Amide Formation: The resulting 6-amino group is then acylated with the desired acyl chloride or sulfonyl chloride to yield the final amide derivative.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases and by targeting key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine based carbonitrile benzothiazole | Derivative 36 | MCF-7 (Breast) | Potent activity | [10] |

| Morpholine based thiourea benzothiazole | Derivative 22 | MCF-7 (Breast) | 24.15 | [10] |

| Morpholine based thiourea benzothiazole | Derivative 23 | MCF-7 (Breast) | 18.10 | [10] |

| Hydroxamic acid containing benzothiazole | Derivative 63 | Not specified | 0.81 µg/mL (average) | [10] |

| Hydroxamic acid containing benzothiazole | Derivative 64 | Not specified | 1.28 µg/mL (average) | [10] |

| Carbohydrazide containing benzothiazole | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [10] |

| Carbohydrazide containing benzothiazole | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition

Many this compound derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Quantitative Data on Kinase Inhibitory Activity

| Derivative | Kinase Target | IC50 (nM) | Reference |

| Phenyl acetamide derivative b27 | Dyrk1A | 20 | [16] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [17][18][19][20][21][22]

-

Reaction Setup: In a 96-well plate, combine the kinase of interest, a fluorescently labeled peptide substrate, and the this compound derivative at various concentrations in an appropriate assay buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2,6-disubstituted benzothiazole | Compound 130a | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130b | Moraxella catarrhalis | 4 |[23] | | 2,6-disubstituted benzothiazole | Compound 130c | Moraxella catarrhalis | 4 |[23] | | Thiazolidinone derivative | Compound 11a | Listeria monocytogenes | 100-250 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72b | Staphylococcus aureus | 6.25 |[23] | | Benzothiazole-N-acetyl-glucosamine conjugate | Compound 72c | Escherichia coli | 6.25 |[23] | | Benzothiazole derivative | Compound 3 | Escherichia coli | 25 |[24] | | Benzothiazole derivative | Compound 4 | Escherichia coli | 25 |[24] | | Benzothiazole sulfonamide | Compound 16c | Staphylococcus aureus | 0.025 mM |[25] |

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action include the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the inhibition of protein aggregation.

Quantitative Data on Neuroprotective Activity

| Derivative | Target | IC50 (nM) | Reference |

| Compound 4f | AChE | 23.4 ± 1.1 | [18] |

| Compound 4f | MAO-B | 40.3 ± 1.7 | [18] |